molecular formula C24H30O3 B10798995 (1R,2R,4R,10R,11S,14S,15S,16S,18S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione

(1R,2R,4R,10R,11S,14S,15S,16S,18S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione

Cat. No.: B10798995
M. Wt: 366.5 g/mol
InChI Key: METQSPRSQINEEU-MHVWYMAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZK 3059, also known as drospirenone, is a synthetic spironolactone analogue and progestin. It exhibits both progestational and anti-mineralocorticoid activity. This compound is widely used in hormonal contraceptives and hormone replacement therapy due to its unique pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZK 3059 involves multiple steps, starting from spironolactone. The key steps include the formation of a lactone ring and subsequent modifications to introduce the desired functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of ZK 3059 follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

ZK 3059 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified analogues of ZK 3059 with altered pharmacological properties, which can be used for different therapeutic applications .

Scientific Research Applications

ZK 3059 has a wide range of applications in scientific research:

Mechanism of Action

ZK 3059 exerts its effects by binding to progesterone receptors, mimicking the action of natural progesterone. It also antagonizes mineralocorticoid receptors, reducing sodium and water retention. This dual action makes it effective in hormonal contraceptives and hormone replacement therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ZK 3059 is unique due to its combined progestational and anti-mineralocorticoid activity, which is not commonly found in other synthetic progestins. This dual action provides additional therapeutic benefits, making it a valuable compound in hormonal therapies .

Properties

Molecular Formula

C24H30O3

Molecular Weight

366.5 g/mol

IUPAC Name

(1R,2R,4R,10R,11S,14S,15S,16S,18S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione

InChI

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21?,22-,23+,24+/m1/s1

InChI Key

METQSPRSQINEEU-MHVWYMAGSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5(C4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C

Origin of Product

United States

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